molecular formula C12H9ClFNO2S B1597351 N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide CAS No. 312-57-2

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide

Cat. No. B1597351
CAS RN: 312-57-2
M. Wt: 285.72 g/mol
InChI Key: DFVHRDLVQACADE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Photooxidation Studies

Photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide to nitroso- and nitro-products : Research indicates that irradiation of aqueous solutions of N-(4-chlorophenyl)-benzenesulfonamide can produce 4-chloronitrosobenzene and 4-chloronitrobenzene. This finding is significant for understanding the photooxidative degradation pathways of similar compounds in environmental contexts (Miller & Crosby, 1983).

Chemical Synthesis and Reagents

N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective acylation reagents : A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized and developed as chemoselective N-acylation reagents. This work demonstrates their utility in selective protection of primary amines and acylation reactions in water, highlighting their potential in green chemistry applications (Ebrahimi et al., 2015).

Fungicidal Activity

Structural characteristics influencing fungicidal activities : A study on N-phenylbenzenesulfonamide derivatives showed that structural modifications can significantly affect their fungicidal activity against Pythium ultimum, providing insights into the design of effective agrochemicals (조윤기 et al., 2008).

Enantioselective Fluorination

Enantioselective fluorination of 2-Oxindoles : The study explores the tuning of reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. By adjusting the substituents on its phenyl rings, researchers achieved high yields and enantioselectivities in the fluorination of 2-oxindoles, contributing to the field of asymmetric synthesis (Wang et al., 2014).

Antibacterial Activity

Synthesis and antibacterial activity of derivatives : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibited promising antibacterial activity against various Gram-positive bacterial strains. This research suggests the potential of these compounds in developing new antibacterial agents (Sławiński et al., 2013).

Antimycobacterial Agents

Thiol-activated sources of sulfur dioxide as antimycobacterial agents : Compounds with tunable cysteine-activated SO2 release profiles demonstrated high potency against Mycobacterium tuberculosis, presenting a novel approach to antimycobacterial therapy (Malwal et al., 2012).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.


properties

IUPAC Name

N-(4-chlorophenyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVHRDLVQACADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321313
Record name N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide

CAS RN

312-57-2
Record name N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC373497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloroaniline (6.697 g, 52 mmol) was dissolved in pyridine (250 mL). The resulting mixture was cooled down to 0° C. 4-fluoro-benzenesulfonyl chloride (7.775 g, 40 mmol) was added in portions. The mixture was stirred between 0° C. and room temperature overnight. Solvents were evaporated to dryness. The crude oil was dissolved in ethyl acetate (150 mL) and washed with 10% HCl (2×75 mL) and brine (1×75 mL). Organic phase was dried over magnesium sulfate before filtering and removal of solvent. The resulting solid was recrystallized in cyclohexane/ethyl acetate 9:1. The desired product, e.g. 4-fluoro-N-(4-chlorophenyl)benzenesulfonamide (6.630 g, 58%), was obtained as a colorless solid, in 97.3% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
6.697 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.775 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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